5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
Thalidomide-NH-PEG2-C2-CH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG2-C2-CH2 involves the conjugation of Thalidomide with a polyethylene glycol linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEG Linker Attachment: The activated Thalidomide is then reacted with a polyethylene glycol linker containing an amine group under mild conditions to form the desired conjugate
Industrial Production Methods
Industrial production of Thalidomide-NH-PEG2-C2-CH2 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and polyethylene glycol linker are synthesized and purified.
Conjugation: The conjugation reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-PEG2-C2-CH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Thalidomide-NH-PEG2-C2-CH2, which can be further utilized in different applications .
Scientific Research Applications
Thalidomide-NH-PEG2-C2-CH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Thalidomide-NH-PEG2-C2-CH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG2-C2-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Thalidomide-NH-PEG2-COOH: A functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group.
Uniqueness
Thalidomide-NH-PEG2-C2-CH2 is unique due to its specific structure, which allows for the efficient and selective degradation of target proteins. Its incorporation of a 2-unit polyethylene glycol linker enhances its solubility and stability, making it a valuable tool in scientific research and therapeutic applications .
Properties
Molecular Formula |
C19H24N4O6 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O6/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25/h1-2,11,15,21H,3-10,20H2,(H,22,24,25) |
InChI Key |
RDZOWMXEQZYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN |
Origin of Product |
United States |
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